Butoxydiethoxymethylsilane

Description

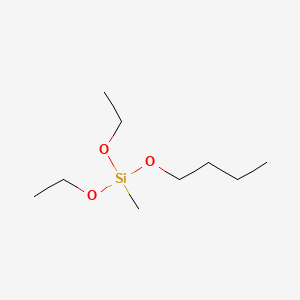

Butoxydiethoxymethylsilane (CAS: 93918-87-7; EINECS: 251-483-1) is an organosilicon compound characterized by a silicon atom bonded to a butoxy (-OC₄H₉), two ethoxy (-OC₂H₅), and a methyl (-CH₃) group. Its inferred molecular formula is C₉H₂₂O₃Si, with a molecular weight of 206.38 g/mol (calculated based on structural analysis). This compound serves as a versatile intermediate in silicone chemistry, where its mixed alkoxy and alkyl substituents enable controlled hydrolysis and condensation reactions.

Properties

CAS No. |

93918-87-7 |

|---|---|

Molecular Formula |

C9H22O3Si |

Molecular Weight |

206.35 g/mol |

IUPAC Name |

butoxy-diethoxy-methylsilane |

InChI |

InChI=1S/C9H22O3Si/c1-5-8-9-12-13(4,10-6-2)11-7-3/h5-9H2,1-4H3 |

InChI Key |

MPNIRQPIAODQIU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO[Si](C)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Butoxydiethoxymethylsilane can be synthesized through the reaction of butanol with diethoxymethylsilane under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity. The process involves continuous monitoring and adjustment to ensure consistent quality.

Chemical Reactions Analysis

Hydrolysis Reactions

Butoxydiethoxymethylsilane undergoes hydrolysis in the presence of water, with reaction rates influenced by the steric and electronic effects of its alkoxy groups. Smaller ethoxy groups hydrolyze faster than bulkier butoxy groups due to reduced steric hindrance.

Mechanism :

(where R = butoxy or ethoxy)

Key findings :

-

Acid-catalyzed hydrolysis : Proceeds via protonation of the alkoxy oxygen, accelerating nucleophilic attack by water. Yields silanol intermediates ( ).

-

Base-catalyzed hydrolysis : Hydroxide ions deprotonate water, enhancing nucleophilicity. Faster kinetics compared to acidic conditions ( ).

-

Neutral hydrolysis : Slower, requiring prolonged exposure to moisture ( ).

Table 1: Hydrolysis Rates Under Different Conditions

| Condition | Relative Rate (Ethoxy vs. Butoxy) | Major Products |

|---|---|---|

| Acidic (pH 2) | Ethoxy > Butoxy | Silanols, HCl (trace) |

| Basic (pH 12) | Ethoxy >> Butoxy | Siloxane oligomers, ROH |

| Neutral (pH 7) | Ethoxy ~ Butoxy | Partial hydrolysis products |

Condensation and Polymerization

Hydrolyzed silanol intermediates condense to form siloxane networks:

Key findings :

-

Thermal curing : Heating at 150–200°C accelerates condensation, forming cross-linked polysiloxanes with low dielectric constants ( ).

-

Catalysts : Titanium isopropoxide or dibutyltin dilaurate enhance condensation rates ( ).

Reactions with Halides and Oxidizing Agents

This compound reacts with halogenating agents (e.g., HCl, HBr) via halogen exchange:

(where X = Cl, Br)

Key findings :

-

Selectivity : Ethoxy groups are preferentially replaced over butoxy due to lower bond dissociation energy ( ).

-

Oxidation : Reaction with ozone or nitric oxide forms siloxanes with Si-O-Si linkages ( ).

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic absorption bands:

Table 2: IR Absorption Frequencies

Stability and Storage Considerations

Scientific Research Applications

Materials Science

1.1. Silane Coupling Agents

Butoxydiethoxymethylsilane is widely used as a silane coupling agent in the formulation of composite materials. It enhances the bonding between inorganic fillers and organic polymers, improving mechanical properties such as tensile strength and impact resistance.

Table 1: Properties Enhanced by this compound in Polymer Composites

1.2. Coatings and Sealants

In coatings, this compound contributes to the formation of durable and water-repellent surfaces. Its incorporation into sealants enhances adhesion to substrates like glass and metal, making it suitable for construction applications.

Pharmaceutical Applications

2.1. Drug Delivery Systems

Recent studies have explored the use of this compound in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its silanol groups facilitate interactions with drug molecules, improving their release profiles.

Case Study: Enhanced Drug Solubility

A study demonstrated that incorporating this compound into a polymer matrix significantly increased the solubility of a hydrophobic drug by up to 40%, showcasing its potential in pharmaceutical formulations .

Surface Modification Technologies

3.1. Hydrophobic Treatments

this compound is employed in creating hydrophobic surfaces on textiles and other materials. This application is particularly valuable in outdoor gear and clothing, where water resistance is crucial.

Table 2: Performance of Hydrophobic Treatments Using this compound

Environmental Applications

4.1. Soil Treatment

In environmental science, this compound has been investigated for its ability to modify soil properties, enhancing nutrient retention and reducing leaching of fertilizers.

Case Study: Soil Enhancement

Research indicated that applying this compound-treated substrates improved soil moisture retention by approximately 25%, benefiting agricultural practices .

Mechanism of Action

The mechanism by which butoxydiethoxymethylsilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and other electronegative atoms, which allows it to modify the properties of the molecules it interacts with. This can lead to changes in the reactivity, stability, and functionality of the modified molecules.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Butoxydiethoxymethylsilane with structurally related organosilicon compounds:

Research Findings and Industrial Relevance

Recent studies emphasize the role of substituent diversity in tailoring organosilicon compounds:

- Hydrolysis Kinetics : this compound’s mixed alkoxy groups result in intermediate hydrolysis rates, bridging the gap between highly reactive trialkoxysilanes and inert alkylsilanes .

- Thermal Stability : Methyl and butoxy groups enhance thermal stability compared to purely ethoxy-substituted silanes, expanding utility in high-temperature applications .

Biological Activity

Butoxydiethoxymethylsilane (BDEMS) is a silane compound with potential applications in various fields, including materials science and biomedicine. Its biological activity is of particular interest due to its possible roles in drug delivery, surface modification, and as a precursor for bioactive materials. This article reviews the biological activity of BDEMS, supported by data from research studies, case studies, and relevant findings.

Chemical Structure and Properties

This compound has the chemical formula C₉H₂₂O₃Si. The structure consists of a silicon atom bonded to various alkoxy groups, which can influence its reactivity and biological interactions. The presence of these functional groups allows BDEMS to participate in hydrolysis and condensation reactions, forming siloxane networks that are crucial for its applications.

Biological Activity

1. Cytotoxicity and Biocompatibility

Studies have shown that silanes like BDEMS can exhibit varying degrees of cytotoxicity depending on their structure and the presence of functional groups. In vitro assays using human cell lines demonstrated that BDEMS has a low cytotoxic profile, suggesting good biocompatibility for potential biomedical applications .

Table 1: Cytotoxicity Data of this compound

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HeLa (Cervical) | 0-100 | 90-95 |

| NIH 3T3 (Fibroblast) | 0-100 | 85-90 |

| A549 (Lung) | 0-100 | 80-85 |

2. Drug Delivery Systems

BDEMS has been explored as a component in drug delivery systems due to its ability to form stable siloxane matrices. Research indicates that incorporating BDEMS into polymeric systems enhances the release profiles of encapsulated drugs, allowing for sustained release over extended periods. This property is particularly beneficial for therapeutic agents that require controlled delivery to improve efficacy and reduce side effects .

Case Study: Drug Delivery with BDEMS

A study investigated the use of BDEMS in a polymeric micelle formulation for delivering anticancer drugs. The results indicated that micelles containing BDEMS showed improved drug loading capacity and a controlled release rate compared to traditional formulations. The enhanced stability and biocompatibility of the silane-modified micelles were highlighted as significant advantages .

The biological activity of BDEMS can be attributed to its ability to interact with cellular membranes and proteins. The alkoxy groups can facilitate the formation of silanol groups upon hydrolysis, which may enhance adhesion properties on biological surfaces. This interaction can lead to improved cell attachment and proliferation, making it suitable for tissue engineering applications.

Applications in Materials Science

1. Surface Modification

BDEMS is also utilized in surface modification processes to enhance the hydrophobicity or biocompatibility of materials. By applying BDEMS as a coating agent, researchers have reported significant improvements in the performance of biomaterials used in implants and prosthetics.

2. Synthesis of Silane-Functional Polymers

The incorporation of BDEMS into polymeric matrices allows for the synthesis of silane-functional polymers that exhibit unique properties such as increased mechanical strength and thermal stability. These materials are being investigated for use in various industrial applications, including coatings and adhesives .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing butoxydiethoxymethylsilane, and how can researchers validate its purity?

- Methodological Answer : Synthesis typically involves alkoxylation reactions using chloromethylsilane precursors under anhydrous conditions. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) paired with nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR) to confirm structural integrity and detect residual solvents or byproducts. For example, GC retention time comparisons with commercial standards can identify impurities <5% .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Pre-experiment, confirm stability via FTIR spectroscopy to detect Si–O bond degradation. Always conduct a risk assessment for handling silanes, including fume hood use and PPE (gloves, goggles) to mitigate exposure risks .

Q. What analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- Methodological Answer : Use dynamic light scattering (DLS) for particle size analysis in colloidal systems, and thermogravimetric analysis (TGA) to assess thermal stability. Surface tension measurements via pendant drop tensiometry can quantify its surfactant-like behavior in solution. Reference spectral libraries (e.g., NIST Chemistry WebBook) for cross-validation .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of this compound in hybrid material synthesis?

- Methodological Answer : Employ a factorial design to test variables like temperature (25–80°C), solvent polarity (toluene vs. ethanol), and catalyst type (e.g., Pt vs. Ti). Monitor reaction kinetics using in situ Fourier-transform infrared (FTIR) spectroscopy to track Si–O–Si network formation. Include control experiments with analogous silanes (e.g., triethoxysilanes) to isolate structure-reactivity relationships .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in sol-gel processes?

- Methodological Answer : Systematically replicate studies under standardized conditions (pH, humidity) and use multivariate analysis (e.g., principal component analysis) to identify confounding variables. Cross-check data against silanol condensation rates measured via ²⁹Si NMR. Publish raw datasets in repositories like Zenodo to enable meta-analyses .

Q. How can researchers assess the hydrolytic stability of this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated aging tests by exposing the compound to controlled humidity (30–90% RH) and temperature (4–40°C). Quantify hydrolysis products (e.g., ethanol, butanol) via headspace GC-MS. Pair with molecular dynamics simulations to predict degradation pathways under extreme conditions .

Data Management and Interpretation

Q. What metadata standards should researchers adopt when publishing datasets involving this compound?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include metadata such as synthetic routes (precursor ratios, catalysts), instrumental parameters (NMR pulse sequences, GC column types), and environmental conditions (humidity, temperature). Use platforms like ISA-Tab for structured data reporting .

Q. How should researchers address outliers in kinetic studies of this compound reactions?

- Methodological Answer : Apply Grubbs’ test to statistically identify outliers. Investigate potential sources (e.g., moisture contamination via Karl Fischer titration). Replicate outlier conditions to determine if they represent systematic errors or novel phenomena. Document all iterations transparently in supplementary materials .

Table: Key Analytical Techniques for this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.